molecular formula C20H20N2O2 B14988910 2,3-dihydro-1H-indol-1-yl(5-ethoxy-1-methyl-1H-indol-2-yl)methanone

2,3-dihydro-1H-indol-1-yl(5-ethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B14988910
M. Wt: 320.4 g/mol
InChI Key: PBJDEDTUNYXRGK-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dihydro-1H-indole-1-carbonyl chloride with 5-ethoxy-1-methyl-1H-indole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indole-1-carbonyl chloride
  • 5-Ethoxy-1-methyl-1H-indole

Uniqueness

2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-5-ETHOXY-1-METHYL-1H-INDOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(5-ethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C20H20N2O2/c1-3-24-16-8-9-17-15(12-16)13-19(21(17)2)20(23)22-11-10-14-6-4-5-7-18(14)22/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

PBJDEDTUNYXRGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)N3CCC4=CC=CC=C43)C

Origin of Product

United States

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